![molecular formula C9H9N3O2 B1475233 1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 1479242-72-2](/img/structure/B1475233.png)
1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .Scientific Research Applications
Synthesis and Characterization
1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been synthesized and applied in the field of textiles, specifically in dyeing polyester fabrics. These derivatives, synthesized through various chemical reactions, show interesting properties when used as dyes. For instance, they exhibit moderate to excellent fastness levels against light, perspiration, and washing, making them suitable for textile applications. The structural elucidation of these compounds involves techniques like IR, NMR, EI/MS, and even X-ray crystallography in certain cases (Al-Etaibi et al., 2014).
Antimicrobial Activity
Synthesis and Antimicrobial Properties
The derivatives of this compound also exhibit antimicrobial properties. This is evident from studies where these compounds have been tested against various bacterial strains, both Gram-positive and Gram-negative, as well as yeast. The results have shown promising activities against these test organisms, indicating their potential in antimicrobial applications (Al-Etaibi et al., 2014).
Pharmaceutical Research
Antitubercular Activity
In the realm of pharmaceutical research, derivatives of this compound have been prepared and screened for their antitubercular activity against Mycobacterium tuberculosis. Certain analogs of these derivatives have demonstrated potent antitubercular activity, highlighting their potential as a new class of antitubercular agents (Boukthir et al., 2013).
Heterocyclic Chemistry
Synthesis of Fused Heterocyclic Compounds
This chemical has been utilized in the synthesis of novel fused heterocyclic compounds, such as thiazolopyrimidines, tetrazolopyrimidine, and pyrimidothiazolotriazine, among others. These synthesized compounds have been characterized and investigated for their antioxidant activities, showcasing their potential in various applications including medicinal chemistry (Salem et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(cyclopropylmethyl)-2,4-dioxopyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-2,4H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKLAAYFHOSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.